molecular formula C20H26N2O3S B12986303 N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide

N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide

Cat. No.: B12986303
M. Wt: 374.5 g/mol
InChI Key: GHOJRPJXCHIEOI-UHFFFAOYSA-N
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Description

N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide is a synthetic small molecule designed for research applications. Its structure integrates a sulfonamide functional group, a key moiety found in compounds with diverse biological activities . The molecule also features a sec-butyl substituent, characterized by its four-carbon chain connected via a secondary carbon, which can influence the compound's steric and hydrophobic properties . The core structure includes acetamide and aryl rings, including o-tolyl and 4-methylphenyl groups, which are common pharmacophores in medicinal chemistry . The presence of the sulfonamide linkage is of particular interest, as this group is a established component in various pharmacologically active compounds and can serve as a versatile building block in the development of drug conjugates and other chemical probes . Researchers can leverage this compound in studies focusing on enzyme inhibition, particularly for targets known to interact with sulfonamide-containing molecules, such as carbonic anhydrases . It is also a valuable candidate for investigating structure-activity relationships (SAR), probing protein-ligand interactions, or as a synthetic intermediate in organic and medicinal chemistry. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C20H26N2O3S

Molecular Weight

374.5 g/mol

IUPAC Name

N-butan-2-yl-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C20H26N2O3S/c1-5-17(4)21-20(23)14-22(19-9-7-6-8-16(19)3)26(24,25)18-12-10-15(2)11-13-18/h6-13,17H,5,14H2,1-4H3,(H,21,23)

InChI Key

GHOJRPJXCHIEOI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)CN(C1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Sulfonamide Formation

The key step is the formation of the sulfonamide bond between the sulfonyl chloride and the amine:

  • Reactants: 4-methylphenylsulfonyl chloride and o-toluidine (o-tolylamine).
  • Conditions: Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at low temperature (0–5 °C) to control reactivity.
  • Base: Triethylamine or pyridine is used to neutralize the hydrochloric acid formed.
  • Outcome: Formation of N-(o-tolyl)-4-methylphenylsulfonamide intermediate.

This step is crucial for the selective formation of the sulfonamide linkage with high yield and purity.

Sec-Butyl Substitution

The sec-butyl group is introduced by:

  • Method 1: Direct use of sec-butylamine in the sulfonamide formation step, replacing o-toluidine or as a subsequent substitution on the acetamide nitrogen.
  • Method 2: Alkylation of the acetamide nitrogen with sec-butyl halides under basic conditions.

The sec-butyl substitution is typically performed under mild conditions to avoid side reactions.

Detailed Reaction Conditions and Yields

Step Reactants/Conditions Solvent Temperature (°C) Base Yield (%) Notes
Sulfonamide formation 4-methylphenylsulfonyl chloride + o-toluidine DCM or THF 0–5 Triethylamine 80–90 Stirring under inert atmosphere
Acetamide acylation Sulfonamide intermediate + chloroacetyl chloride DCM or acetonitrile 0–25 Triethylamine 75–85 Controlled addition, slow stirring
Sec-butyl substitution Sec-butylamine or sec-butyl halide + intermediate DCM or DMF 20–40 Base (e.g., K2CO3) 70–80 Alkylation or direct substitution

Research Findings and Optimization

  • Solvent Choice: Polar aprotic solvents such as dichloromethane and acetonitrile favor nucleophilic substitution reactions and improve yields.
  • Temperature Control: Low temperatures during sulfonamide formation minimize side reactions and improve selectivity.
  • Base Selection: Triethylamine is preferred for neutralizing acid byproducts without interfering with the reaction.
  • Purification: Crystallization from ethanol or ethyl acetate and column chromatography are effective for isolating pure product.
  • Reaction Monitoring: Thin-layer chromatography (TLC) and LC-MS are used to monitor reaction progress and confirm product formation.

Example Experimental Procedure

  • Sulfonamide Intermediate Synthesis:

    • Dissolve 4-methylphenylsulfonyl chloride (1 equiv) in dry dichloromethane.
    • Cool to 0 °C under nitrogen atmosphere.
    • Add o-toluidine (1.1 equiv) dropwise with stirring.
    • Add triethylamine (1.2 equiv) slowly to neutralize HCl.
    • Stir for 2 hours at 0–5 °C, then warm to room temperature for 1 hour.
    • Wash organic layer with water, dry over anhydrous sodium sulfate, and concentrate.
  • Acetamide Formation:

    • Dissolve sulfonamide intermediate in dry dichloromethane.
    • Add triethylamine (1.2 equiv) and cool to 0 °C.
    • Add chloroacetyl chloride (1.1 equiv) dropwise.
    • Stir at 0–25 °C for 3 hours.
    • Work up by washing with water, drying, and concentrating.
  • Sec-Butyl Substitution:

    • Dissolve acetamide intermediate in DMF.
    • Add sec-butylamine (1.2 equiv) and potassium carbonate (2 equiv).
    • Stir at 30 °C for 6 hours.
    • Quench with water, extract with ethyl acetate, dry, and purify.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range (%) Remarks
Sulfonamide formation 4-methylphenylsulfonyl chloride, o-toluidine DCM, 0–5 °C, triethylamine 80–90 High selectivity, mild conditions
Acetamide acylation Chloroacetyl chloride, triethylamine DCM, 0–25 °C 75–85 Controlled addition critical
Sec-butyl substitution Sec-butylamine or sec-butyl halide, base DMF or DCM, 20–40 °C 70–80 Alkylation or substitution

This detailed synthesis approach for This compound is based on established sulfonamide and acetamide chemistry principles, supported by diverse research data on related compounds and sulfonamide derivatives. The methods emphasize controlled reaction conditions, appropriate reagent selection, and purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that sulfonamide derivatives, including N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide, exhibit significant activity against a range of bacterial strains. The presence of the sulfonamide group is crucial for this activity, as it mimics para-aminobenzoic acid (PABA), an essential substrate for bacterial folate synthesis. In vitro studies have shown that this compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibiotic agent .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Sulfonamide derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process. Preliminary studies suggest that this compound may reduce inflammation markers in cellular models, indicating potential applications in treating inflammatory diseases such as arthritis .

Drug Development

Targeted Drug Delivery Systems
this compound can be utilized in the design of targeted drug delivery systems. The sulfonamide moiety can serve as a linker in drug conjugates, allowing for the selective release of therapeutic agents at specific sites within the body. This characteristic enhances the efficacy of drugs while minimizing side effects .

Prodrug Formulations
The compound has potential as a prodrug due to its ability to undergo metabolic conversion to release active drug forms. This feature is particularly beneficial in enhancing bioavailability and therapeutic outcomes of poorly soluble drugs. Studies are ongoing to explore its efficacy as a prodrug in various therapeutic contexts .

Biochemical Research

Enzyme Inhibition Studies
Research into the enzyme inhibition properties of this compound has revealed its potential as a covalent inhibitor of specific proteases. For instance, studies have demonstrated that similar sulfonamide compounds can inhibit cysteine proteases involved in viral replication, suggesting that this compound may have antiviral applications .

Chemical Biology Applications
The compound's ability to modify biological pathways makes it a valuable tool in chemical biology. It can be used to study the role of specific enzymes in metabolic pathways and disease processes. By selectively inhibiting target enzymes, researchers can elucidate their functions and contributions to various biological systems .

Case Studies and Research Findings

Application AreaStudy ReferenceFindings
Antimicrobial Activity Effective against multiple bacterial strains; inhibits folate synthesis
Anti-inflammatory Effects Reduces inflammation markers; potential treatment for arthritis
Targeted Drug Delivery Serves as a linker in drug conjugates for selective release
Prodrug Formulations Enhances bioavailability of poorly soluble drugs
Enzyme Inhibition Potential covalent inhibitor of viral cysteine proteases

Mechanism of Action

The mechanism of action of N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The compound’s unique structure allows it to bind selectively to certain proteins, affecting their function and activity.

Comparison with Similar Compounds

Key Observations:

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () is synthesized via straightforward acetylation, emphasizing the role of electron-withdrawing groups (nitro, chloro) in stabilizing intermediates .

Structural Diversity :

  • The target compound’s sec-butyl and o-tolyl groups distinguish it from analogs with coumarin () or benzothiazole () moieties. These substituents likely influence lipophilicity and steric bulk, affecting bioavailability or target binding.
  • Compound 1d () incorporates a propargyl chain and hydroxyl group, enhancing solubility and enabling click chemistry modifications, unlike the target compound’s alkyl-dominated structure .

Crystallographic and Intermolecular Interactions :

  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () forms hydrogen-bonded chains via C–H⋯O interactions, a feature absent in coumarin-based analogs. Such interactions may enhance crystallinity and thermal stability .

Functional Group Impact on Properties

  • Electron-Withdrawing vs.
  • Bioactivity Potential: Coumarin-containing analogs () are associated with anticoagulant or fluorescent properties, whereas benzothiazoles () are linked to kinase inhibition. The target’s lack of such moieties may limit direct biological activity but expand its utility as a synthetic intermediate .

Biological Activity

N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide is a sulfonamide compound with potential therapeutic applications due to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₈H₂₄N₂O₂S. The compound features a sulfonamide group, an acetamide structure, and a sec-butyl group, enhancing its lipophilicity and influencing its pharmacokinetic properties. The presence of nitrogen, oxygen, and sulfur is critical for its biological activity.

This compound exhibits several biological activities typical of sulfonamides:

  • Antibacterial Activity : Sulfonamides primarily inhibit bacterial folate synthesis, which is essential for bacterial growth and replication.
  • Anticancer Potential : Compounds with similar structures have shown promise in inhibiting tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally related sulfonamides is presented below:

Compound NameStructureKey Features
SulfanilamideC₁₂H₁₃N₃O₂SFirst synthetic antibacterial drug; simple sulfonamide structure
TrimethoprimC₁₄H₁₈N₄O₃SPotent antibacterial agent; inhibits bacterial dihydrofolate reductase
CelecoxibC₁₇H₁₇ClN₂O₂SNon-steroidal anti-inflammatory drug; selective COX-2 inhibitor

This compound's unique combination of sec-butyl and o-toluidine moieties may confer distinct pharmacological properties compared to these simpler analogs.

Research Findings and Case Studies

  • Antibacterial Studies : Initial studies indicate that this compound effectively inhibits the growth of several bacterial strains, similar to traditional sulfonamides. Further research is needed to elucidate the specific bacterial targets and mechanisms involved.
  • Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The compound appears to interfere with key signaling pathways that regulate cell survival and proliferation.
  • Anti-inflammatory Effects : Preliminary findings suggest that this compound may reduce inflammation markers in cellular models, indicating potential applications in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(sec-Butyl)-2-(4-methyl-N-(o-tolyl)phenylsulfonamido)acetamide, and how can purity be ensured?

  • Methodology :

  • Synthesis : A reflux method using acetic anhydride as an acylating agent (similar to ’s procedure for sulfonamide derivatives) is recommended. Heating at 80–100°C for 30–60 minutes under inert conditions (e.g., nitrogen) ensures complete acetylation .
  • Purification : Recrystallization from ethanol or ethyl acetate/hexane mixtures is effective. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and confirm by NMR (e.g., absence of unreacted amine protons at δ 2.5–3.5 ppm) .
  • Data Validation : Compare melting points and spectroscopic data (IR, 1^1H/13^{13}C NMR) with NIST Chemistry WebBook standards .

Q. How can the molecular structure and intermolecular interactions of this compound be characterized?

  • Methodology :

  • X-ray Crystallography : Single-crystal X-ray diffraction (as in ) reveals bond lengths, angles, and torsion angles. For example, the nitro group in related compounds shows torsional deviations of -16.7° and 160.9° from the benzene plane, indicating steric or electronic effects .
  • Intermolecular Interactions : Identify hydrogen bonds (e.g., C–H⋯O interactions) and π-π stacking using Mercury software. Tabulate geometric parameters (Table 1):
Interaction TypeDistance (Å)Angle (°)
C9–H9B⋯O32.89147
C2–H5⋯O53.12158
  • Validation : Compare with Cambridge Structural Database entries for sulfonamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

  • Methodology :

  • Cross-Validation : Use orthogonal techniques:
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS in positive ion mode).
  • 2D NMR : 1^1H-13^{13}C HSQC/HMBC correlations clarify ambiguous proton assignments (e.g., distinguishing o-tolyl vs. sec-butyl groups).
  • DFT Calculations : Optimize geometry using Gaussian09 and simulate NMR/IR spectra for comparison with experimental data .
  • Case Study : If 1^1H NMR shows unexpected splitting, consider dynamic effects (e.g., restricted rotation of the sulfonamide group) .

Q. What strategies are recommended for evaluating the compound’s biological activity in vitro?

  • Methodology :

  • Target Selection : Prioritize sulfonamide-associated targets (e.g., carbonic anhydrase, proteases) based on structural analogs in and .
  • Assay Design :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., 4-nitrophenyl acetate hydrolysis for esterase activity).
  • Cellular Uptake : Label the compound with 14^{14}C or 3^3H for permeability studies in Caco-2 monolayers.
  • Data Analysis : Apply Michaelis-Menten kinetics or Hill coefficients for dose-response curves.

Q. How can computational modeling predict the compound’s binding mode to biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide. Prepare the protein structure (PDB: e.g., 1MXE for carbonic anhydrase) by removing water and adding hydrogens.
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Monitor root-mean-square deviation (RMSD) of the ligand-protein complex.
  • Validation : Compare predicted binding energies (ΔG) with experimental IC50_{50} values from and .

Data Contradiction and Stability Analysis

Q. How should researchers address discrepancies in degradation studies under varying pH conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2_2O2_2) conditions at 40°C for 24 hours.
  • Analytical Tools :
  • HPLC-PDA : Detect degradation products (e.g., hydrolyzed acetamide or sulfonamide fragments).
  • LC-MS/MS : Identify m/z peaks corresponding to degradation pathways.
  • Case Study : If acidic conditions yield unexpected products, revise proposed mechanisms using DFT-based transition state analysis .

Q. What experimental controls are critical for reproducibility in synthetic protocols?

  • Methodology :

  • Reagent Quality : Use anhydrous solvents (e.g., molecular sieves for ethanol) and high-purity acetic anhydride (≥99%).
  • Reaction Monitoring : Track progress via TLC (silica gel, ethyl acetate/hexane 1:1) and in-situ IR (disappearance of NH stretch at ~3300 cm1^{-1}).
  • Documentation : Report detailed conditions (e.g., cooling rate during crystallization) as in ’s refinement section .

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